molecular formula C9H14N2O B15238213 (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL

Cat. No.: B15238213
M. Wt: 166.22 g/mol
InChI Key: IOVJYGMZIKSGLI-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-(4-nitrophenyl)propan-2-one using catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL is used as a chiral building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its amino and hydroxyl groups allow for easy modification and conjugation with other biomolecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for treating various diseases due to its ability to interact with biological targets .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to these targets, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(4-aminophenyl)propan-2-OL: The enantiomer of (1R,2R)-1-Amino-1-(4-aminophenyl)propan-2-OL, with similar chemical properties but different biological activities.

    1-(4-Aminophenyl)ethanol: A structurally similar compound with one less carbon atom in the backbone.

    1-(4-Aminophenyl)propan-2-one: A ketone derivative with different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1

InChI Key

IOVJYGMZIKSGLI-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)N)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)N)N)O

Origin of Product

United States

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